molecular formula C18H23ClN2O B12770807 Methanone, (4-amino-2-methyl-5-phenyl-1H-pyrrol-3-yl)cyclohexyl-, monohydrochloride CAS No. 91481-29-7

Methanone, (4-amino-2-methyl-5-phenyl-1H-pyrrol-3-yl)cyclohexyl-, monohydrochloride

Cat. No.: B12770807
CAS No.: 91481-29-7
M. Wt: 318.8 g/mol
InChI Key: FIABOODBBAVZOI-UHFFFAOYSA-N
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Description

Methanone, (4-amino-2-methyl-5-phenyl-1H-pyrrol-3-yl)cyclohexyl-, monohydrochloride is a complex organic compound with a unique structure that includes a pyrrole ring, a cyclohexyl group, and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (4-amino-2-methyl-5-phenyl-1H-pyrrol-3-yl)cyclohexyl-, monohydrochloride typically involves multiple steps. One common method includes the reaction of cyclohexanone with phenylhydrazine hydrochloride under reflux conditions using methanesulfonic acid in methanol. This reaction yields a tricyclic indole, which can then be further modified through additional steps to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and automated systems can improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methanone, (4-amino-2-methyl-5-phenyl-1H-pyrrol-3-yl)cyclohexyl-, monohydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: The major products can include ketones or carboxylic acids.

    Reduction: The major products can include alcohols or amines.

    Substitution: The major products can include substituted amines or other derivatives.

Scientific Research Applications

Methanone, (4-amino-2-methyl-5-phenyl-1H-pyrrol-3-yl)cyclohexyl-, monohydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Methanone, (4-amino-2-methyl-5-phenyl-1H-pyrrol-3-yl)cyclohexyl-, monohydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methanone, (4-amino-2-methyl-5-phenyl-1H-pyrrol-3-yl)cyclohexyl-, monohydrochloride is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with a wide range of molecular targets and exhibit diverse biological activities.

Properties

CAS No.

91481-29-7

Molecular Formula

C18H23ClN2O

Molecular Weight

318.8 g/mol

IUPAC Name

(4-amino-2-methyl-5-phenyl-1H-pyrrol-3-yl)-cyclohexylmethanone;hydrochloride

InChI

InChI=1S/C18H22N2O.ClH/c1-12-15(18(21)14-10-6-3-7-11-14)16(19)17(20-12)13-8-4-2-5-9-13;/h2,4-5,8-9,14,20H,3,6-7,10-11,19H2,1H3;1H

InChI Key

FIABOODBBAVZOI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(N1)C2=CC=CC=C2)N)C(=O)C3CCCCC3.Cl

Origin of Product

United States

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